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4-Bromo-2-fluorobenzaldoxime
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Overview
Description
4-Bromo-2-fluorobenzaldoxime is a fine chemical used as a building block in the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals, research chemicals, and other specialty chemicals . The compound has the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorobenzaldoxime typically involves the reaction of 4-Bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired oxime .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldoximes.
Scientific Research Applications
4-Bromo-2-fluorobenzaldoxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzaldoxime involves its interaction with specific molecular targets, leading to the formation of stable complexes. The oxime group can form covalent bonds with electrophilic centers in biological molecules, affecting their function and activity . The compound’s effects are mediated through pathways involving nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2-fluorobenzaldoxime.
4-Bromo-2-fluorobenzonitrile: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific combination of bromine, fluorine, and oxime functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications .
Biological Activity
4-Bromo-2-fluorobenzaldoxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H5BrFNO, characterized by a benzene ring substituted with bromine and fluorine atoms, along with an oxime functional group. The presence of these substituents is believed to influence its reactivity and biological activity significantly.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study comparing its efficacy with traditional antibiotics, it demonstrated enhanced activity against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent .
2. Anticancer Properties:
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those regulating apoptosis and cellular stress responses.
The biological activity of this compound is attributed to its ability to act as a nucleophile, allowing it to interact with electrophilic centers in biological molecules. This interaction can lead to the formation of stable complexes with enzymes or receptors, inhibiting their activity. For instance, as an enzyme inhibitor, it may block critical metabolic pathways in pathogens or cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorobenzaldehyde | C7H5BrF | Lacks oxime group; lower biological activity |
2-Fluorobenzaldehyde oxime | C7H6FNO | Lacks bromine; different reactivity profile |
4-Bromo-2-fluoroaniline | C7H6BrFN | Oxime replaced by amine; altered biological effects |
This table highlights how the presence of both bromine and fluorine in conjunction with the oxime group in this compound contributes to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Efficacy: In a study published in Organic & Biomolecular Chemistry, the compound was tested against various bacterial strains, showing significant inhibition comparable to established antibiotics like Linezolid .
- Anticancer Activity: A recent investigation reported that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways, suggesting potential therapeutic applications in oncology.
Properties
CAS No. |
901309-00-0 |
---|---|
Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI Key |
DHBUKMPUUDCJTH-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=N\O |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=NO |
Origin of Product |
United States |
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